Butyl pyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

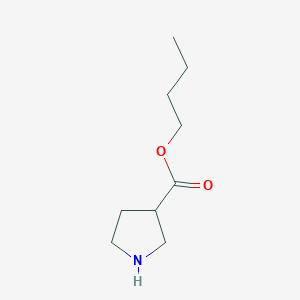

“Butyl pyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C9H17NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring . This compound is also known as tert-butyl 3-pyrrolidinecarboxylate .

Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives, including “Butyl pyrrolidine-3-carboxylate”, can be achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .

Molecular Structure Analysis

The molecular structure of “Butyl pyrrolidine-3-carboxylate” is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring . The InChI code for this compound is 1S/C9H17NO2/c1-2-3-6-12-9(11)8-4-5-10-7-8/h8,10H,2-7H2,1H3 .

Physical And Chemical Properties Analysis

“Butyl pyrrolidine-3-carboxylate” is a yellow liquid . It has a molecular weight of 171.24 .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of Butyl pyrrolidine-3-carboxylate, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Asymmetric Synthesis

Butyl pyrrolidine-3-carboxylate can be used in asymmetric synthesis of pyrrolidine-based organocatalysts . This process is crucial for the construction of complex molecular architectures and the fine-tuning of the structures of privileged catalysts .

Catalyst for Certain Reactions

Butyl pyrrolidine-3-carboxylate can act as a catalyst for certain reactions. It can speed up the rate of a chemical reaction by providing an alternative reaction pathway with a lower activation energy.

Ligand in Coordination Chemistry

Butyl pyrrolidine-3-carboxylate can be used as a ligand in coordination chemistry. Ligands are ions or molecules that bind to a central metal atom to form coordination complexes.

Enzyme Inhibition

Butyl pyrrolidine-3-carboxylate can also be used as an inhibitor of enzymes. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.

Synthesis of Other Compounds

Butyl pyrrolidine-3-carboxylate is commonly used as a reagent for the synthesis of other compounds. It can react with other substances to form new compounds, making it a valuable tool in chemical synthesis.

Stereogenicity Studies

The pyrrolidine ring in Butyl pyrrolidine-3-carboxylate contributes to the stereogenicity of carbons . This means that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Physicochemical Parameter Modification

The introduction of heteroatomic fragments in molecules like Butyl pyrrolidine-3-carboxylate is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Safety and Hazards

Future Directions

Pyrrolidine derivatives, including “Butyl pyrrolidine-3-carboxylate”, have potential applications in drug discovery due to their versatile scaffold for novel biologically active compounds . They can be used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Mechanism of Action

Target of Action

Butyl pyrrolidine-3-carboxylate is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . .

Mode of Action

It’s known that the pyrrolidine ring, a key component of butyl pyrrolidine-3-carboxylate, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Pyrrolidine derivatives are known to be involved in various biochemical reactions . For instance, pyrrolidine-3-carboxylic acids can be synthesized via asymmetric Michael addition reactions of carboxylate-substituted enones .

Pharmacokinetics

It’s known that the physicochemical properties of pyrrolidine derivatives can influence their pharmacokinetic behavior .

Result of Action

It’s known that pyrrolidine derivatives can exhibit various biological activities . For instance, certain pyrrolidine derivatives have been found to exhibit anticonvulsant activity .

Action Environment

It’s known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .

properties

IUPAC Name |

butyl pyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-3-6-12-9(11)8-4-5-10-7-8/h8,10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAHFRRSJVMHAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1CCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556779 |

Source

|

| Record name | Butyl pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl pyrrolidine-3-carboxylate | |

CAS RN |

122079-54-3 |

Source

|

| Record name | Butyl pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)

![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)

![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)